molecular formula C11H15NO B100734 3-(3,4-Dimethylphenyl)propanamide CAS No. 17283-13-5

3-(3,4-Dimethylphenyl)propanamide

Cat. No. B100734
Key on ui cas rn: 17283-13-5
M. Wt: 177.24 g/mol
InChI Key: YMYNDPHFUNUQDP-UHFFFAOYSA-N
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Patent
US05670546

Procedure details

A mixture of 18.5 g of the compound obtained in step 1 and 50 ml of thionyl chloride was refluxed for 2 hours, concentrated under a reduced pressure and the residue was dissolved in 100 ml of ethyl ether. The resulting solution was added to a mixture of 200 ml of ethyl ether, 150 ml of water and 50 ml of 30% aqueous ammonia solution with stirring. The organic layer was discarded and the remaining aqueous layer was extracted twice with 150 ml of dichloromethane. The organic solvent was distilled off to obtain a residue which was essentially 3-(3,4-dimethylphenyl)propionamide. This residue dissolved in 150 ml of tetrahydrofuran was added to a mixture of 8.0 g of LiAlH4 and 200 ml of tetrahydrofuran. The resultant mixture was refluxed for 5 hours; then 30 ml of 30% aqueous NaOH solution and 20 ml of water were added thereto. After separating the tetrahydrofuran layer, the solid residue was dissolved in 300 ml of water and extracted twice with 200 ml of ethyl ether. The tetrahydrofuran layer and the ethyl ether extract were combined, and the resulting solution was concentrated under a reduced pressure. The residue so obtained was distilled under a reduced pressure(140° to 150° C., 0.5 mmHg) to obtain 13.4 g of the title compound(yield: 79%).
[Compound]
Name
compound
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([NH2:17])=O)[CH:9]=[CH:10][C:11]=1[CH3:12].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O1CCCC1.O>[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][NH2:17])[CH:9]=[CH:10][C:11]=1[CH3:12] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
compound
Quantity
18.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1C)CCC(=O)N
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of ethyl ether
ADDITION
Type
ADDITION
Details
The resulting solution was added to a mixture of 200 ml of ethyl ether, 150 ml of water and 50 ml of 30% aqueous ammonia solution
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted twice with 150 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
CUSTOM
Type
CUSTOM
Details
After separating the tetrahydrofuran layer
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The tetrahydrofuran layer and the ethyl ether extract
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure(140° to 150° C., 0.5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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